

comparative analysis of C18H23Cl2NO3 and its analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18H23Cl2NO3

Cat. No.: B15171524

[Get Quote](#)

A Comparative Analysis of Sertraline (**C18H23Cl2NO3**) and its Analogs for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of Sertraline (**C18H23Cl2NO3**) and its primary analogs, the class of Selective Serotonin Reuptake Inhibitors (SSRIs). The document focuses on objective performance comparisons, supported by experimental data, to inform research and drug development.

Introduction

Sertraline, with the chemical formula **C18H23Cl2NO3**, is a widely prescribed antidepressant of the Selective Serotonin Reuptake Inhibitor (SSRI) class.[1][2] SSRIs represent the primary functional and structural analogs of Sertraline, sharing a core mechanism of action while exhibiting distinct pharmacological profiles.[3][4] This guide compares Sertraline to other common SSRIs such as Fluoxetine, Paroxetine, Citalopram, Escitalopram, and Fluvoxamine. Comparative clinical trials have shown that sertraline has similar efficacy to many of these other antidepressants for treating depression.[1]

The primary therapeutic action of SSRIs is the potentiation of serotonergic neurotransmission by inhibiting the reuptake of serotonin from the synaptic cleft.[2][5] This is achieved by blocking the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[6][7] While this is their primary target, individual SSRIs differ in their affinity for other neurotransmitter transporters and receptors, as well as in their pharmacokinetic properties, leading to variations in their clinical profiles, side effects, and drug-drug interactions.[4]

Pharmacodynamic Comparison: Transporter Binding Affinities

The potency and selectivity of SSRIs are determined by their binding affinity for the serotonin transporter (SERT) relative to the norepinephrine transporter (NET) and the dopamine transporter (DAT). The following table summarizes the inhibitory constants (K_i) for Sertraline and its analogs at these monoamine transporters. Lower K_i values indicate higher binding affinity.

Compound	SERT K_i (nM)	NET K_i (nM)	DAT K_i (nM)	Selectivity (NET/SERT)	Selectivity (DAT/SERT)
Sertraline	0.29	25	25	86	86
Fluoxetine	1.0	150	910	150	910
Paroxetine	0.1	37	130	370	1300
Citalopram	1.8	3990	14400	2217	8000
Escitalopram	0.88	1700	4900	1932	5568
Fluvoxamine	4.0	420	4700	105	1175

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.

Sertraline is notable for its relatively potent, though secondary, inhibition of dopamine reuptake, which may contribute to its efficacy in treating atypical depression characterized by fatigue and low motivation.^{[8][9]} In contrast, Escitalopram is considered the most selective SSRI for the serotonin transporter.^[10]

Pharmacokinetic Comparison

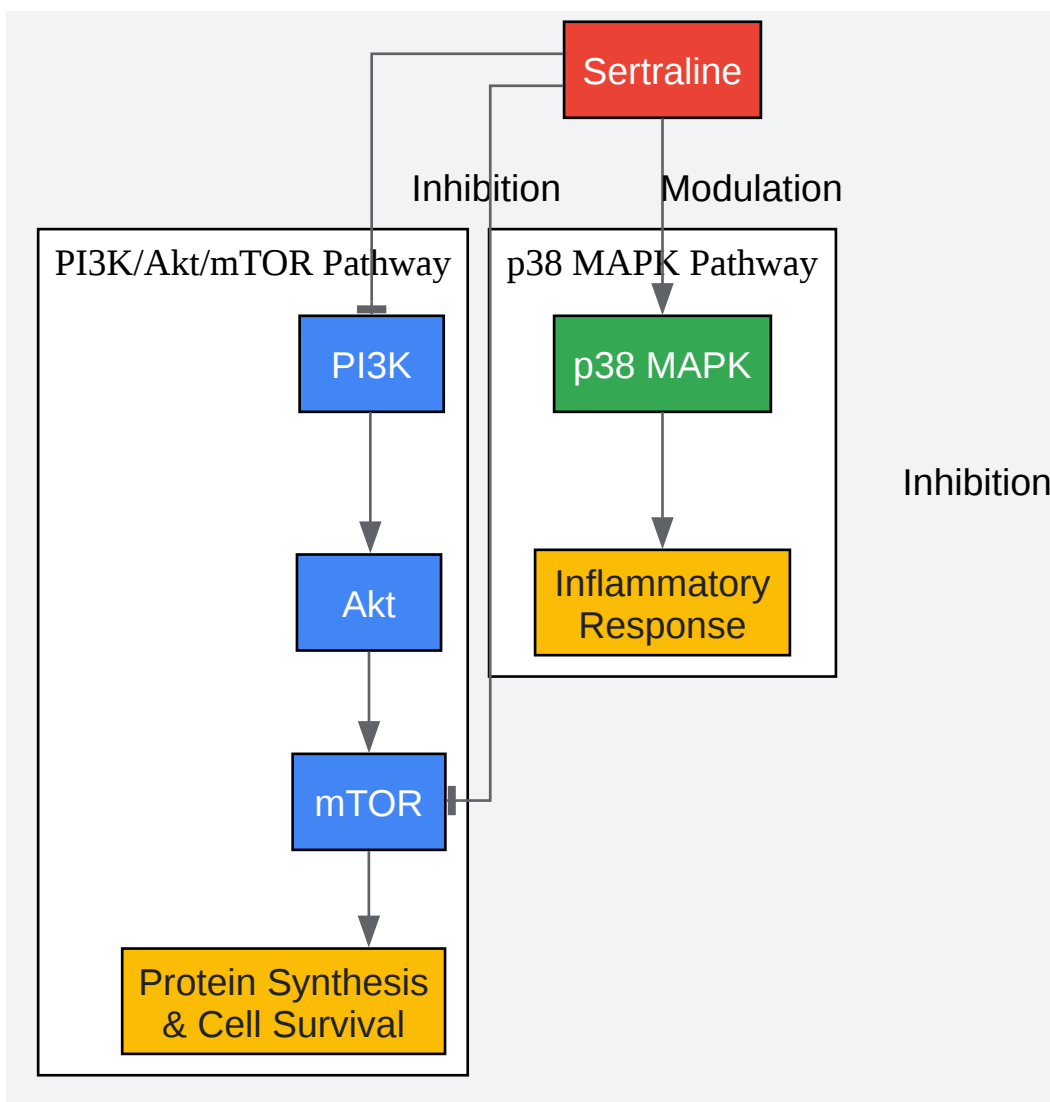
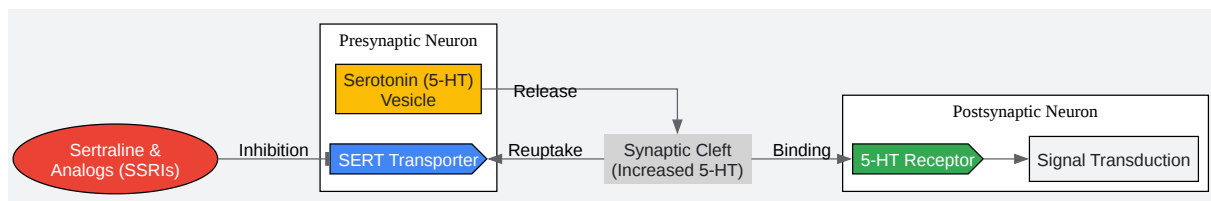
The pharmacokinetic profiles of SSRIs influence their dosing regimens, potential for drug interactions, and withdrawal symptoms upon discontinuation. Key parameters are compared in the table below.

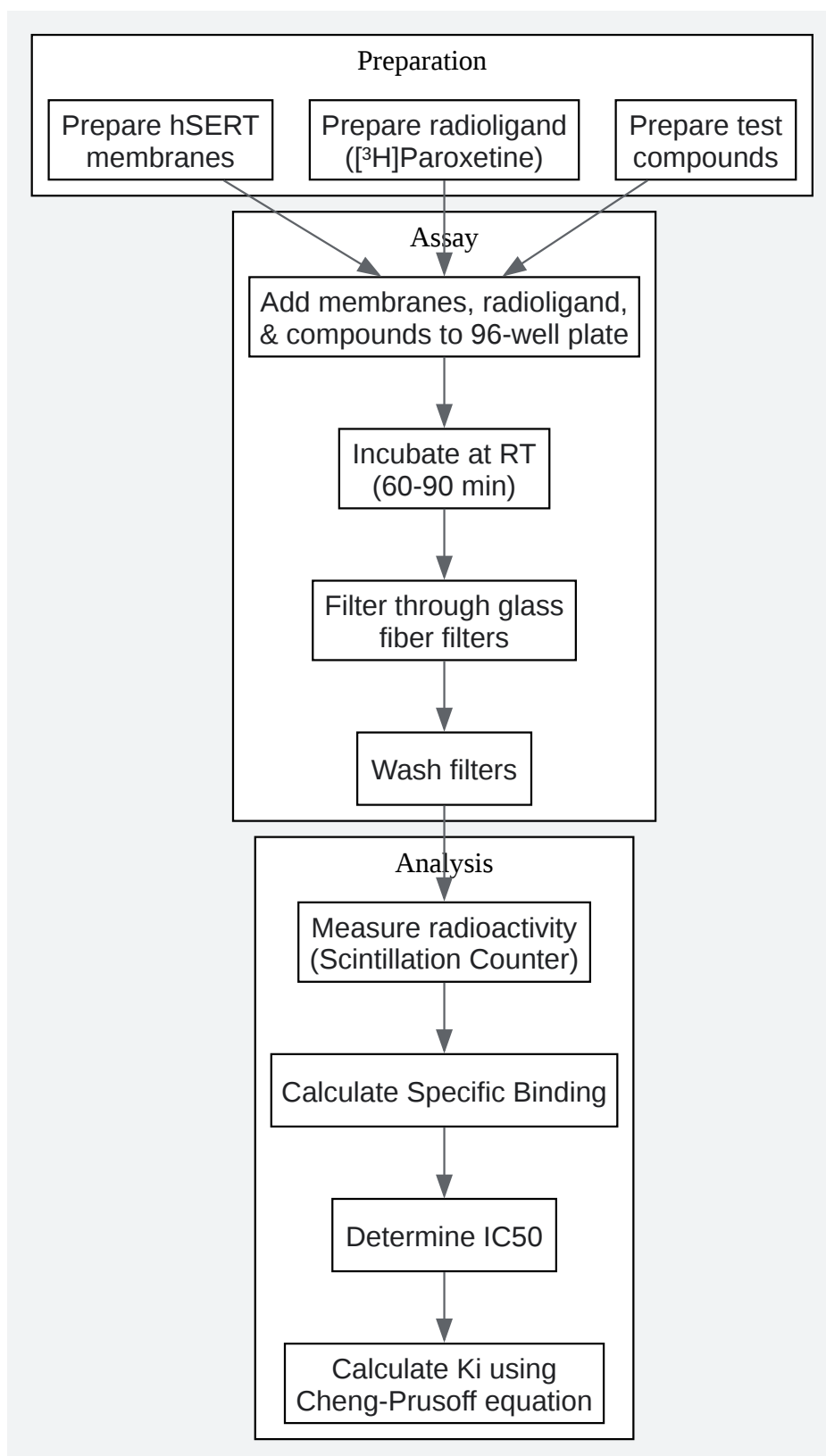
Compound	Half-life (hours)	Protein Binding (%)	Bioavailability (%)	Primary Metabolizing CYP Enzymes	Active Metabolite
Sertraline	26[1]	98.5[1]	44[1]	CYP2B6, CYP2C19[2][7]	Desmethylertraline[1][7]
Fluoxetine	48-72	95	72	CYP2D6, CYP2C19	Norfluoxetine
Paroxetine	21	95	50	CYP2D6	None
Citalopram	35	80	80	CYP2C19, CYP3A4, CYP2D6	Desmethylocitalopram
Escitalopram	27-32	56	80	CYP2C19, CYP3A4, CYP2D6	Desmethylocitalopram
Fluvoxamine	15	80	53	CYP1A2, CYP2D6	None

Note: The half-life of Sertraline's active metabolite, desmethylertraline, is significantly longer at 62-104 hours.[1] However, its activity as a serotonin reuptake inhibitor is substantially weaker than the parent compound.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Sertraline and its analogs is the inhibition of SERT. This leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission.[2]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selecting a Selective Serotonin Reuptake Inhibitor: Clinically Important Distinguishing Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [comparative analysis of C₁₈H₂₃Cl₂NO₃ and its analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15171524#comparative-analysis-of-c18h23cl2no3-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com